2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
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Overview
Description
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine ring and a bromopyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key therapeutic target in the treatment of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway . This results in a reduction in the rate of glucose absorption in the gut, leading to a decrease in postprandial blood glucose levels. This can help manage blood glucose levels in individuals with type II diabetes.
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the breakdown of complex carbohydrates into glucose . This results in a reduction in postprandial blood glucose levels, which can help manage blood glucose levels in individuals with type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through the bromination of pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 5-bromopyridine-3-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
Synthesis of 1-(5-bromopyridine-3-carbonyl)piperidine: The acid chloride is reacted with piperidine to form the desired amide.
Coupling with 4,6-dimethylpyrimidine: The final step involves the coupling of the amide with 4,6-dimethylpyrimidine under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like amines, thiols, and alkoxides
Coupling: Palladium catalysts, boronic acids, bases like K2CO3, solvents like DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-chloropyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
- 2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
- 2-{[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Uniqueness
The uniqueness of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the pyridine ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11-6-12(2)21-17(20-11)24-15-4-3-5-22(10-15)16(23)13-7-14(18)9-19-8-13/h6-9,15H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYEPHJZKHGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CN=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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